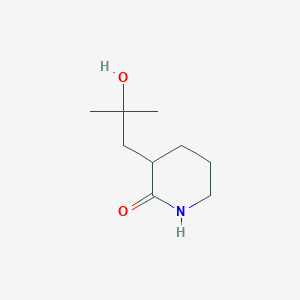

3-(2-Hydroxy-2-methylpropyl)piperidin-2-one

Description

3-(2-Hydroxy-2-methylpropyl)piperidin-2-one is a substituted piperidinone derivative characterized by a hydroxylated tertiary carbon branch at the 3-position of the piperidin-2-one ring.

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

3-(2-hydroxy-2-methylpropyl)piperidin-2-one |

InChI |

InChI=1S/C9H17NO2/c1-9(2,12)6-7-4-3-5-10-8(7)11/h7,12H,3-6H2,1-2H3,(H,10,11) |

InChI Key |

GQEIHZXLNRKXIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1CCCNC1=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-2-methylpropyl)piperidin-2-one can be achieved through several methods. One common approach involves the alkylation of piperidin-2-one with 2-hydroxy-2-methylpropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the piperidin-2-one, followed by the addition of the alkyl halide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-2-methylpropyl)piperidin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group in the piperidin-2-one ring can be reduced to form a secondary alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary alcohols.

Substitution: Formation of various substituted piperidin-2-one derivatives.

Scientific Research Applications

Scientific Research Applications

3-(2-Hydroxy-2-methylpropyl)piperidin-2-one serves various purposes in scientific research:

- Chemistry It can be used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

- Biology It can be used in studying enzyme interactions and as a potential inhibitor in biochemical assays.

- Medicine It is investigated for potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

- Industry It can be used in developing new materials and as an intermediate in the production of pharmaceuticals.

Preliminary research suggests that this compound may interact with specific enzymes or receptors, influencing biochemical pathways, potentially inhibiting or activating these pathways. The biological activity of this compound may involve:

- Enzyme Inhibition : Potential inhibition of certain enzymes involved in metabolic pathways.

- Receptor Modulation : Potential modulation of various receptors, affecting neurotransmission and cellular signaling.

Case Studies

- Anti-HIV Activity: Compounds structurally related to this compound have shown promise in inhibiting HIV reverse transcriptase. Derivatives with similar piperidine structures demonstrated effective antiviral properties against resistant strains of HIV, suggesting potential therapeutic applications for this compound.

- Neuroprotective Effects: Related compounds have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The modulation of neurotransmitter systems, particularly through NMDA receptor antagonism, has been suggested as a mechanism for neuroprotection.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-2-methylpropyl)piperidin-2-one involves its interaction with specific molecular targets. The hydroxyl group and the piperidin-2-one ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares 3-(2-Hydroxy-2-methylpropyl)piperidin-2-one with structurally related compounds:

Physicochemical Properties

- Hydrophilicity: The 2-hydroxy-2-methylpropyl group in the target compound enhances water solubility compared to non-hydroxylated analogs like 3-(2-oxopropyl)piperidin-2-one (). However, it is less hydrophilic than 1-[3-(2-hydroxyethoxy)propyl]piperidin-2-one due to the absence of an ether group ().

Biological Activity

3-(2-Hydroxy-2-methylpropyl)piperidin-2-one is a piperidine derivative notable for its unique structural features, including a hydroxyl group and a ketone functional group. This compound has garnered attention for its potential biological activities, which are critical for various applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C11H19NO2

- Molecular Weight : 199.29 g/mol

- IUPAC Name : this compound

The structure of this compound allows it to participate in various chemical reactions, influencing its biological properties. Its balance of hydrophilicity and hydrophobicity enhances its utility in biological systems.

Biological Activity Overview

Preliminary research indicates that this compound may interact with specific enzymes or receptors, influencing various biochemical pathways. Such interactions could lead to the inhibition or activation of these pathways, contributing to its observed biological activities. Detailed studies are necessary to elucidate the precise molecular targets and mechanisms behind these effects.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially act as a modulator for various receptors, affecting neurotransmission and cellular signaling.

Case Studies

- Anti-HIV Activity : Although not directly tested in extensive studies, compounds structurally related to this compound have shown promise in inhibiting HIV reverse transcriptase. For instance, derivatives with similar piperidine structures demonstrated effective antiviral properties against resistant strains of HIV, suggesting potential therapeutic applications for our compound .

- Neuroprotective Effects : Related compounds have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The modulation of neurotransmitter systems, particularly through NMDA receptor antagonism, has been suggested as a mechanism for neuroprotection .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(2-Hydroxy-2-methylpropyl)phenol | C11H16O2 | Contains a phenolic hydroxyl group; used in cosmetics and pharmaceuticals. |

| 3-(2-Hydroxyethyl)piperidin-2-one | C9H17NO2 | Studied for neuroprotective effects; similar substitution pattern. |

| N,N-Dimethylpiperidin-4-aminoethanol | C11H23N3O | Explored for use as a surfactant and in drug formulations; distinct amine functionalities. |

This table highlights the distinct chemical reactivity and biological activity of this compound compared to structurally similar compounds.

Future Directions

Further investigation into the biological activity of this compound is warranted. Key areas for future research include:

- In vitro and In vivo Studies : Comprehensive studies to assess the pharmacokinetics and pharmacodynamics of the compound.

- Target Identification : Elucidating specific molecular targets through advanced techniques such as molecular docking and high-throughput screening.

- Therapeutic Applications : Exploring potential therapeutic uses in areas such as antiviral therapies and neuroprotection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.